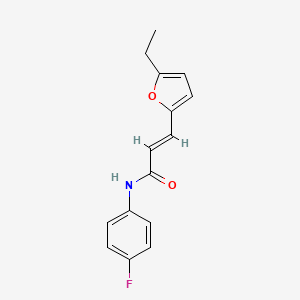

(E)-3-(5-ethylfuran-2-yl)-N-(4-fluorophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acrylamide compounds, particularly those with specific substituents like ethyl furan and fluorophenyl groups, are of significant interest in various fields of chemistry and materials science due to their unique chemical properties and potential applications. These compounds often exhibit notable reactivity and interaction patterns due to the presence of the acrylamide functional group alongside aromatic and heteroaromatic systems.

Synthesis Analysis

The synthesis of acrylamide compounds typically involves the condensation reactions between an amine and an acrylate derivative under controlled conditions. For example, a related study detailed the synthesis of a compound by reacting ethyl (Z)-3-amino-2-cyano-3-(4-fluorophenyl)acrylate with benzoyl chloride, indicating the versatility of acrylate intermediates in forming acrylamide derivatives through amide bond formation (Zhang, Lu, & Zhang, 2007).

Molecular Structure Analysis

The crystal structure and molecular geometry of acrylamide derivatives can be elucidated using techniques such as X-ray crystallography. A study on a similar compound, "(Z)-Ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate," revealed the dihedral angle between aromatic rings and highlighted intramolecular and intermolecular hydrogen bonding interactions stabilizing the crystal structure (Zhang, Zhang, & Guo, 2008).

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide Derivatives

Acrylamide, a compound related in structure to "(E)-3-(5-ethylfuran-2-yl)-N-(4-fluorophenyl)acrylamide," is extensively studied due to its industrial and potential biomedical applications. Acrylamide derivatives have been researched for their applications in polymer science, where they are utilized to synthesize polyacrylamide. Polyacrylamide finds applications in soil conditioning, wastewater treatment, and as a medium for electrophoresis in laboratory settings. The chemistry and biochemistry of acrylamide and its derivatives are crucial in understanding their interaction with biological systems and their potential toxicological impacts. The formation of acrylamide in food products during processing, especially in high-carbohydrate foods under heat, has prompted research into understanding its mechanisms of formation and strategies for mitigation (Friedman, 2003).

Potential Applications and Safety Concerns

Research into acrylamide derivatives extends into exploring their potential as modulators of biological pathways. For instance, specific acrylamide derivatives have been examined for their ability to act as potassium channel openers, which could have implications in therapeutic settings. The exploration of these compounds in modulating ion channels illustrates the broad potential of acrylamide derivatives in biomedical research (Nardi & Olesen, 2007).

Mitigation of Acrylamide Toxicity

The presence of acrylamide in food products and its potential health risks have led to studies focusing on strategies to mitigate its formation during food processing. This includes understanding the chemical pathways leading to its formation and exploring natural and technological interventions to reduce its levels in food products, thereby minimizing exposure and potential health risks (Pedreschi, Mariotti, & Granby, 2014).

properties

IUPAC Name |

(E)-3-(5-ethylfuran-2-yl)-N-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-2-13-7-8-14(19-13)9-10-15(18)17-12-5-3-11(16)4-6-12/h3-10H,2H2,1H3,(H,17,18)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYKVCXDSQTGOE-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(5-ethylfuran-2-yl)-N-(4-fluorophenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2495759.png)

![N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495762.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2495766.png)

![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol;dihydrochloride](/img/structure/B2495772.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495773.png)

![N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2495775.png)